molecular formula C25H21Cl2N3O3 B11433535 N-(2-chlorobenzyl)-3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-(2-chlorobenzyl)-3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11433535
M. Wt: 482.4 g/mol
InChI Key: JXVGNWWJUUZZSZ-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE: is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. The presence of chlorophenyl groups and a tetrahydroquinazolinone core makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE typically involves multiple steps. One common method includes the condensation of 2-chlorobenzylamine with 3-chlorobenzyl isocyanate to form the intermediate, followed by cyclization with an appropriate reagent to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control.

Chemical Reactions Analysis

Types of Reactions: N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology: Biologically, N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE exhibits significant activity against various biological targets. It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent .

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry: Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes, including the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

  • N-(3-CHLOROPHENYL)-2-METHYL-3-NITROBENZAMIDE
  • 3-(4-CHLOROPHENYL)-N-METHYL-3-(PYRIDIN-2-YL)PROPAN-1-AMINE MALEATE
  • 5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE DERIVATIVES

Uniqueness: N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE stands out due to its unique quinazolinone core and the presence of chlorophenyl groups. These structural features contribute to its diverse biological activities and make it a versatile compound for various applications .

Properties

Molecular Formula

C25H21Cl2N3O3

Molecular Weight

482.4 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C25H21Cl2N3O3/c26-19-8-5-6-17(14-19)16-30-22-11-4-2-9-20(22)24(32)29(25(30)33)13-12-23(31)28-15-18-7-1-3-10-21(18)27/h1-11,14H,12-13,15-16H2,(H,28,31)

InChI Key

JXVGNWWJUUZZSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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